A Comprehensive Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester
A Comprehensive Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG6-(CH2)8-phosphonic acid ethyl ester is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science.[1] Its unique structure, comprising a methoxy-terminated polyethylene glycol (PEG) chain, an octyl spacer, and a diethyl phosphonate group, imparts a combination of desirable properties including hydrophilicity, biocompatibility, and strong affinity for metal oxide surfaces.[2]
This technical guide provides a detailed overview of the chemical properties, synthesis, and key applications of m-PEG6-(CH2)8-phosphonic acid ethyl ester, with a focus on its utility in the development of advanced biomedical and material science technologies.
Chemical and Physical Properties
m-PEG6-(CH2)8-phosphonic acid ethyl ester is a well-defined chemical entity with specific properties that are crucial for its application. A summary of its key quantitative data is presented in Table 1.
Table 1: Quantitative Data for m-PEG6-(CH2)8-phosphonic acid ethyl ester
| Property | Value | Source |
| IUPAC Name | diethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate | [3] |
| Synonyms | m-PEG6-C8-phosphonic acid ethyl ester | [3] |
| CAS Number | 2028281-88-9 | [3] |
| Molecular Formula | C23H49O9P | [3] |
| Molecular Weight | 500.61 g/mol | [3] |
| Purity | >95% | [1] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | -20°C for long-term storage | [4] |
Synthesis
The synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester is typically achieved through a Michaelis-Arbuzov reaction.[5][6] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide.[5][6][7]
General Synthetic Scheme
The overall synthetic strategy involves two main steps:
-
Synthesis of the Halogenated PEGylated Precursor: This involves the preparation of a molecule containing the m-PEG6 and (CH2)8 moieties with a terminal halide (e.g., bromide or iodide) that can readily react with the phosphite.
-
Michaelis-Arbuzov Reaction: The halogenated precursor is then reacted with triethyl phosphite to form the desired phosphonate ester.[6][7]
A logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for m-PEG6-(CH2)8-phosphonic acid ethyl ester.
Experimental Protocol (Representative)
Materials:
-
m-PEG6-O-(CH2)8-Br (precursor)
-
Triethyl phosphite
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with the precursor, m-PEG6-O-(CH2)8-Br.
-
Addition of Reagents: Anhydrous toluene is added to dissolve the precursor, followed by the addition of an excess of triethyl phosphite.
-
Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and toluene are removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure m-PEG6-(CH2)8-phosphonic acid ethyl ester.
-
Characterization: The structure and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ³¹P NMR) and Mass Spectrometry.
Applications
The tripartite structure of m-PEG6-(CH2)8-phosphonic acid ethyl ester makes it a versatile tool in several advanced applications.
Surface Modification of Metal Oxides
The phosphonic acid ethyl ester group has a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃).[2] This allows for the formation of stable, self-assembled monolayers (SAMs) on these surfaces. The PEG component of the molecule then extends away from the surface, creating a hydrophilic and biocompatible coating that can prevent non-specific protein adsorption and improve the performance of medical devices.[1]
Caption: Workflow for surface modification using the subject molecule.
Bioconjugation
Once a surface is functionalized with m-PEG6-(CH2)8-phosphonic acid ethyl ester, the terminal methoxy group of the PEG chain can be replaced with other functional groups (e.g., amine, carboxyl, or alkyne) through further chemical modification. These functional groups can then be used to covalently attach biomolecules, such as proteins, peptides, or DNA, to the surface. This is a critical step in the development of biosensors, targeted drug delivery systems, and biocompatible implants.
Drug Delivery
In drug delivery, m-PEG6-(CH2)8-phosphonic acid ethyl ester can act as a linker to conjugate a drug molecule to a nanoparticle or another carrier system. The PEG chain can improve the pharmacokinetic profile of the drug by increasing its solubility and circulation time, while the phosphonate group can anchor the system to a target site, such as bone tissue, which has a high affinity for phosphonates.
While no specific signaling pathways are directly modulated by this linker molecule, its application in targeted drug delivery can be represented as follows:
Caption: Role in targeted drug delivery and subsequent cell signaling.
Experimental Protocols for Applications (Representative)
Surface Modification of Titanium Dioxide Nanoparticles
Materials:
-
Titanium dioxide (TiO₂) nanoparticles
-
m-PEG6-(CH2)8-phosphonic acid ethyl ester
-
Anhydrous toluene
-
Ultrasonicator
Procedure:
-
Nanoparticle Suspension: A known amount of TiO₂ nanoparticles is suspended in anhydrous toluene.
-
Sonication: The suspension is sonicated to ensure a uniform dispersion of the nanoparticles.
-
Addition of Linker: A solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in anhydrous toluene is added to the nanoparticle suspension.
-
Incubation: The mixture is stirred at room temperature for a specified period (e.g., 24 hours) to allow for the formation of the self-assembled monolayer.
-
Washing: The functionalized nanoparticles are collected by centrifugation and washed several times with fresh toluene to remove any unbound linker molecules.
-
Drying: The PEGylated TiO₂ nanoparticles are dried under vacuum.
-
Characterization: The successful surface modification can be confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of phosphorus and carbon from the linker, and Transmission Electron Microscopy (TEM) to observe any changes in nanoparticle morphology.
Bioconjugation of a Protein to a PEGylated Surface
Materials:
-
PEGylated surface (prepared as described above, with a terminal functional group for conjugation, e.g., N-hydroxysuccinimide ester)
-
Protein of interest (with a free amine group)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Solution: A solution of the protein of interest is prepared in PBS.
-
Incubation: The PEGylated surface is incubated with the protein solution for a set time (e.g., 2-4 hours) at room temperature or 4°C with gentle agitation.
-
Washing: The surface is then washed extensively with PBS to remove any non-covalently bound protein.
-
Blocking: Any remaining active sites on the surface can be blocked by incubating with a solution of a small amine-containing molecule (e.g., ethanolamine).
-
Characterization: The successful immobilization of the protein can be confirmed using techniques such as fluorescent microscopy (if the protein is fluorescently labeled) or Quartz Crystal Microbalance (QCM) to measure the change in mass on the surface.
Conclusion
m-PEG6-(CH2)8-phosphonic acid ethyl ester is a highly versatile and valuable molecule for researchers and professionals in drug development and materials science. Its well-defined structure and predictable reactivity allow for the creation of advanced materials and biomedical constructs with tailored properties. The ability to form stable, biocompatible coatings on metal oxide surfaces, coupled with the potential for further bioconjugation, opens up a wide range of possibilities for the development of next-generation medical devices, diagnostic platforms, and targeted therapeutic agents. Further research into the quantitative aspects of its binding and release kinetics will undoubtedly expand its utility in these critical fields.
References
- 1. M-Peg6-(ch2)8-phosphonic acid ethyl ester [myskinrecipes.com]
- 2. m-PEG6-(CH2)8-phosphonic acid, CAS 2028284-71-9 | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. m-PEG6-(CH2)8-phosphonic acid | 2028284-71-9 | BroadPharm [broadpharm.com]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
